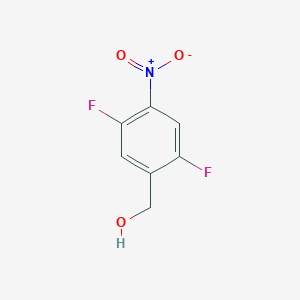

(2,5-Difluoro-4-nitrophenyl)methanol

Description

Properties

IUPAC Name |

(2,5-difluoro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUYLUYPBHZOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670600 | |

| Record name | (2,5-Difluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-68-9 | |

| Record name | 2,5-Difluoro-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,5-Difluoro-4-nitrophenyl)methanol: A Comprehensive Technical Guide to its Physical Properties

Introduction

(2,5-Difluoro-4-nitrophenyl)methanol is a fluorinated nitroaromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on the phenyl ring, imparts distinct physicochemical characteristics that are crucial for its application in drug design and as a synthetic building block. The strategic placement of these functional groups significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, thereby dictating its behavior in various chemical and biological systems.

This technical guide provides an in-depth analysis of the core physical properties of (2,5-Difluoro-4-nitrophenyl)methanol. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective utilization in their work. This document moves beyond a simple listing of data points to offer insights into the causality behind its properties, grounded in established chemical principles. All experimental protocols are presented as self-validating systems, ensuring reproducibility and reliability in the laboratory setting.

Core Physicochemical Properties

| Property | Value for (2,5-Difluoro-4-nitrophenyl)methanol | 4-Nitrobenzyl alcohol | 2,5-Difluorobenzyl alcohol | 2-Fluoro-4-nitrobenzyl alcohol |

| CAS Number | 1160474-68-9 | 619-73-8 | 75853-20-2 | 660432-43-9 |

| Molecular Formula | C₇H₅F₂NO₃ | C₇H₇NO₃ | C₇H₆F₂O | C₇H₆FNO₃ |

| Molecular Weight | 189.12 g/mol | 153.14 g/mol | 144.12 g/mol | 171.13 g/mol |

| Melting Point | Data not available | 92-94 °C | Data not available | 103-105 °C |

| Boiling Point | Data not available | 185 °C at 12 mmHg | Data not available | Data not available |

| Flash Point | 80 °C | 180 °C | Data not available | Data not available |

| Appearance | Likely a solid | White to light yellow crystalline powder | Data not available | White to yellow solid |

Expert Analysis: The presence of the highly electronegative fluorine atoms and the nitro group in (2,5-Difluoro-4-nitrophenyl)methanol is expected to result in a higher melting point compared to the non-fluorinated analogue, 4-nitrobenzyl alcohol, due to stronger intermolecular dipole-dipole interactions and potentially favorable crystal packing. The observed melting point of the mono-fluorinated analogue, 2-fluoro-4-nitrobenzyl alcohol (103-105 °C), supports this hypothesis. The flash point of 80 °C is notably lower than that of 4-nitrobenzyl alcohol, a phenomenon that can be attributed to the influence of fluorination on the molecule's volatility and combustion properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The "like dissolves like" principle is a foundational concept in predicting solubility.

Expected Solubility of (2,5-Difluoro-4-nitrophenyl)methanol:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydroxyl group allows for hydrogen bonding with protic solvents. However, the overall aromatic and highly substituted nature of the molecule will likely limit its aqueous solubility. It is expected to be sparingly soluble in water but should exhibit good solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, ethyl acetate): The polar nature of the nitro group and the C-F bonds suggests good solubility in polar aprotic solvents. These solvents can effectively solvate the molecule through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexanes, toluene): Due to the significant polarity imparted by the nitro and hydroxyl groups, (2,5-Difluoro-4-nitrophenyl)methanol is expected to have poor solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for qualitatively assessing the solubility of (2,5-Difluoro-4-nitrophenyl)methanol in various solvents.

Materials:

-

(2,5-Difluoro-4-nitrophenyl)methanol

-

Small test tubes

-

Vortex mixer

-

Selection of solvents: deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane (DCM), and hexanes.

Procedure:

-

Add approximately 10 mg of (2,5-Difluoro-4-nitrophenyl)methanol to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Allow the mixture to stand for 1 minute and visually inspect for any undissolved solid.

-

Record the compound as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (the majority of the solid remains undissolved).

Caption: Workflow for the qualitative determination of solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for (2,5-Difluoro-4-nitrophenyl)methanol are not widely published, a detailed prediction of the expected spectral features can be made based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

The proton NMR spectrum of (2,5-Difluoro-4-nitrophenyl)methanol in a deuterated solvent such as CDCl₃ or DMSO-d₆ is expected to show distinct signals for the aromatic protons and the methylene protons of the alcohol.

-

Aromatic Protons: The two aromatic protons will appear as doublets of doublets due to coupling with the fluorine atoms and with each other. The electron-withdrawing nature of the nitro and fluoro groups will shift these signals downfield, likely in the range of 7.5-8.5 ppm.

-

Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

For comparison, the ¹H NMR spectrum of 4-nitrophenyl-methanol in CDCl₃ shows aromatic protons at δ 8.21 (d, J=8.7 Hz, 2H) and 7.53 (d, J=8.7 Hz, 2H), and the methylene protons at δ 4.83 (s, 2H).

Expected ¹³C NMR Spectrum:

The carbon NMR spectrum will be characterized by signals for the aromatic carbons and the methylene carbon.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The carbons further away will show smaller coupling constants. The carbon bearing the nitro group will be significantly deshielded.

-

Methylene Carbon (-CH₂OH): The methylene carbon is expected to resonate in the region of 60-65 ppm.

As a reference, the ¹³C NMR spectrum of 4-nitrophenyl-methanol in CDCl₃ shows signals at δ 148.31, 147.42, 127.13, 123.86, and 64.12 ppm.

Experimental Protocol for NMR Analysis

Caption: Standard workflow for preparing an NMR sample.

Procedure:

-

Accurately weigh 5-10 mg of (2,5-Difluoro-4-nitrophenyl)methanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Ensure complete dissolution, using a vortex or sonicator if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

The IR spectrum of (2,5-Difluoro-4-nitrophenyl)methanol is expected to display characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis (ATR)

Procedure:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid (2,5-Difluoro-4-nitrophenyl)methanol sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 189.12) should be observed. Due to the presence of fluorine, the exact mass will be a key identifier.

-

Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire hydroxymethyl group (-CH₂OH, M-31). The nitro group can also undergo fragmentation.

Conclusion

(2,5-Difluoro-4-nitrophenyl)methanol is a valuable compound with physical properties that are a direct consequence of its specific substitution pattern. The interplay between the hydroxyl, difluoro, and nitro functional groups results in a polar molecule with a predicted high melting point and characteristic spectroscopic signatures. The experimental protocols detailed in this guide provide a robust framework for the consistent and reliable determination of its key physical properties. A thorough understanding of these characteristics is paramount for the successful application of (2,5-Difluoro-4-nitrophenyl)methanol in the fields of drug discovery and chemical synthesis.

References

-

PubChem. 4-Nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

Wang, X., Liu, R., Jin, Y., & Liang, X. (2008). Supporting Information for TEMPO/HCl/NaNO2 Catalyst: The Transition-Metal-Free Approach to Efficient Aerobic Oxidation of Alcohols into the Aldehydes and Ketones under Mild Conditions. Advanced Synthesis & Catalysis, 350(10), 1541-1545. [Link]

-

PubChem. 2,5-Difluorobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Academia.edu. Solubility test for Organic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [https://saltise.ca/activity/organic-chemistry-introduction-to-solubility/]([Link]

An In-Depth Technical Guide to the Spectral Characterization of (2,5-Difluoro-4-nitrophenyl)methanol

Abstract

(2,5-Difluoro-4-nitrophenyl)methanol (C₇H₅F₂NO₃, MW: 189.12 g/mol ) is a substituted aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two strongly electron-withdrawing fluorine atoms and a nitro group—creates a distinct electronic environment that profoundly influences its chemical reactivity and spectral properties. Accurate structural confirmation and purity assessment are paramount for its use in any research or development setting. This guide provides a comprehensive, in-depth analysis of the expected spectral data for this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive framework for researchers. The methodologies and interpretations herein are designed to serve as a benchmark for the analysis of this molecule and similarly substituted congeners.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For (2,5-Difluoro-4-nitrophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous characterization. The strong electronegativity of the fluorine and nitro groups will significantly deshield adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals: two for the aromatic protons and one for the benzylic methylene protons. The hydroxyl proton (-OH) may appear as a broad singlet, or its signal may be exchanged with deuterium if a protic solvent like CD₃OD is used.

Causality Behind Predictions:

-

H-6: This proton is ortho to a fluorine atom (F-5) and meta to the nitro group. The strong deshielding effect of the ortho fluorine will push its chemical shift significantly downfield. It will be split by H-3 (meta coupling, small J) and F-5 (ortho coupling, larger J).

-

H-3: This proton is ortho to another fluorine atom (F-2) and the nitro group. The combined deshielding from these two powerful electron-withdrawing groups will make this the most downfield aromatic proton. It will be split by H-6 (meta coupling) and F-2 (ortho coupling).

-

-CH₂-: The methylene protons are adjacent to the electron-deficient aromatic ring, placing them in the typical benzylic region. They will likely be split into a triplet by the adjacent fluorine at position 2 (³JHF).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.20 - 8.35 | Doublet of doublets (dd) | ³JHF ≈ 8.5, ⁴JHH ≈ 3.0 |

| H-6 | 7.95 - 8.10 | Doublet of doublets (dd) | ³JHF ≈ 9.0, ⁴JHH ≈ 3.0 |

| -CH₂- | 4.70 - 4.85 | Triplet (t) | ³JHF ≈ 2.5 |

| -OH | 5.50 - 5.70 | Broad singlet (br s) | - |

Note: DMSO-d₆ is chosen as a suitable solvent due to the polarity of the nitro and hydroxyl groups, ensuring good solubility.[2] The residual solvent peak for DMSO-d₆ appears around δ 2.50 ppm.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by strong C-F couplings, which are invaluable for assigning the carbon signals. The carbon atoms directly bonded to fluorine (C-2, C-5) will appear as doublets with large coupling constants (¹JCF). Other carbons will exhibit smaller couplings depending on their proximity to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-4 (C-NO₂) | 148 - 150 | Doublet of doublets (dd) | ²JCF, ³JCF |

| C-2 (C-F) | 155 - 158 | Doublet (d) | ¹JCF ≈ 250-260 |

| C-5 (C-F) | 153 - 156 | Doublet (d) | ¹JCF ≈ 245-255 |

| C-1 (C-CH₂OH) | 135 - 138 | Doublet of doublets (dd) | ²JCF, ³JCF |

| C-3 (C-H) | 118 - 120 | Doublet (d) | ²JCF |

| C-6 (C-H) | 115 - 117 | Doublet (d) | ²JCF |

| -CH₂OH | 58 - 62 | Triplet (t) | ²JCF |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique essential for characterizing fluorinated molecules.[4][5] The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms, F-2 and F-5.

Causality Behind Predictions:

-

The chemical shifts are influenced by the substituents on the ring. The nitro group at C-4 will have a more pronounced effect on the ortho F-5 than the meta F-2.

-

The two fluorine atoms will couple to each other (⁴JFF) and to the neighboring aromatic protons, resulting in complex multiplets.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| F-2 | -115 to -120 | Doublet of doublets (dd) | ⁴JFF ≈ 15, ³JHF(H-3) ≈ 8.5 |

| F-5 | -125 to -130 | Doublet of doublets (dd) | ⁴JFF ≈ 15, ³JHF(H-6) ≈ 9.0 |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity through systematic checks.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of (2,5-Difluoro-4-nitrophenyl)methanol.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a standard one-pulse sequence.

-

-

Data Processing & Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra to the residual DMSO-d₆ solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).[3]

-

Integrate all signals in the ¹H spectrum and verify that the ratios correspond to the number of protons in the structure.

-

Analyze coupling patterns and measure J-values to confirm assignments.

-

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis of (2,5-Difluoro-4-nitrophenyl)methanol is expected to reveal characteristic absorption bands for the hydroxyl, nitro, aromatic, and C-F bonds.

Causality Behind Predictions:

-

-OH Stretch: A broad and strong absorption is expected in the 3200-3500 cm⁻¹ region, characteristic of an alcohol's hydrogen-bonded O-H stretch.

-

-NO₂ Stretches: The nitro group will exhibit two strong, sharp absorptions: an asymmetric stretch at a higher wavenumber (1520-1560 cm⁻¹) and a symmetric stretch at a lower wavenumber (1340-1360 cm⁻¹).[7]

-

C-F Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

-

Aromatic C=C Stretches: Medium intensity peaks are expected in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂) |

| ~1590, ~1470 | Medium | C=C Stretch | Aromatic Ring |

| 1560 - 1520 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |

| 1360 - 1340 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |

| 1300 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern, convenient method for analyzing solid samples directly without extensive preparation.[8][9]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.[10]

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid (2,5-Difluoro-4-nitrophenyl)methanol powder directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.[11]

-

Initiate the scan. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Cleanup and Validation:

-

Release the pressure and remove the sample powder.

-

Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Validate the spectrum by identifying the key predicted functional group peaks.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and structural fragments of a molecule.[12] This leads to extensive fragmentation, which is highly useful for structure elucidation.[13]

Causality Behind Predictions:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (189.12). Its intensity may be moderate due to the lability of the benzyl alcohol and nitro functionalities.

-

Key Fragmentations:

-

Loss of -OH (M-17): A common fragmentation for alcohols, leading to a fragment at m/z 172.

-

Loss of -CH₂OH (M-31): Benzylic cleavage is favorable, resulting in a fragment at m/z 158.

-

Loss of -NO₂ (M-46): Fragmentation of the nitro group is characteristic, yielding a major peak at m/z 143.[14]

-

Loss of -NO (M-30): Another common nitroaromatic fragmentation, giving a peak at m/z 159.

-

Table 5: Predicted Major Fragments in EI-MS

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 189 | [C₇H₅F₂NO₃]⁺ | Molecular Ion (M⁺) |

| 172 | [C₇H₄F₂NO₂]⁺ | [M - OH]⁺ |

| 159 | [C₇H₅F₂O₂]⁺ | [M - NO]⁺ |

| 158 | [C₆H₂F₂NO₂]⁺ | [M - CH₂OH]⁺ |

| 143 | [C₇H₅F₂O]⁺ | [M - NO₂]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.[12]

-

-

Ionization:

-

Mass Analysis:

-

Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Validation:

-

Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Validate the spectrum by identifying the molecular ion peak and comparing the observed fragmentation pattern with the predicted pathways.

-

Sources

- 1. biosynth.com [biosynth.com]

- 2. m.youtube.com [m.youtube.com]

- 3. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Nitrobenzyl alcohol(619-73-8) 13C NMR spectrum [chemicalbook.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

solubility of (2,5-Difluoro-4-nitrophenyl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (2,5-Difluoro-4-nitrophenyl)methanol in Organic Solvents

Deconstructing the Molecule: A Predictive Analysis of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Let's dissect the key features of (2,5-Difluoro-4-nitrophenyl)methanol to anticipate its behavior in various organic solvents.

-

The Aromatic Core: The central phenyl ring provides a nonpolar, hydrophobic backbone. This suggests a baseline affinity for nonpolar or moderately polar aromatic solvents through π-π stacking interactions.

-

Hydroxymethyl Group (-CH₂OH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will significantly enhance solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and to some extent in polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

-

Nitro Group (-NO₂): The strongly electron-withdrawing and highly polar nitro group introduces a significant dipole moment to the molecule. It can act as a hydrogen bond acceptor. This will favor interactions with polar solvents.

-

Difluoro Substitution (-F): The two fluorine atoms are highly electronegative and contribute to the molecule's overall polarity. While individual C-F bonds are polar, the symmetrical arrangement of fluorine atoms in some molecules can reduce the overall molecular dipole. In this case, the 2,5-substitution pattern results in an asymmetrical distribution of electron density, contributing to the molecule's polarity. Fluorine atoms are weak hydrogen bond acceptors.

Integrated View: The presence of both a hydrophobic aromatic ring and multiple polar functional groups capable of hydrogen bonding suggests that (2,5-Difluoro-4-nitrophenyl)methanol will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents (e.g., hexanes) or purely aqueous systems. Its optimal solubility will likely be found in polar organic solvents that can engage in the various intermolecular interactions facilitated by its functional groups.

The Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental protocol for determining the solubility of (2,5-Difluoro-4-nitrophenyl)methanol. This method, based on the isothermal shake-flask method, is a gold standard for solubility measurement.

Materials and Equipment

-

(2,5-Difluoro-4-nitrophenyl)methanol (ensure purity is characterized, e.g., by HPLC, NMR)[1]

-

A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium of solubility is achieved and accurately measured.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of (2,5-Difluoro-4-nitrophenyl)methanol to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of (2,5-Difluoro-4-nitrophenyl)methanol. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of standard solutions of the compound at known concentrations and generate a calibration curve.

-

Inject the diluted samples and the standards into the HPLC system.

-

-

Quantification and Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of (2,5-Difluoro-4-nitrophenyl)methanol at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Moderate to High | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Nonpolar | Low to Moderate | To be determined |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

Interpreting the Results:

-

High solubility in polar protic solvents (e.g., methanol) would confirm the dominant role of the hydroxymethyl group's hydrogen bonding capabilities.

-

Significant solubility in polar aprotic solvents (e.g., acetone, DMSO) would highlight the importance of the nitro group and the overall molecular dipole.

-

Low solubility in nonpolar solvents (e.g., hexane) would be expected due to the compound's polar nature.

-

Solubility in aromatic solvents like toluene will indicate the contribution of π-π interactions with the phenyl ring.

These solubility data are critical in various stages of drug development. For instance, in early-stage discovery, they inform the choice of solvents for reaction chemistry and purification. In formulation development, understanding the solubility in different excipients is key to designing an effective drug delivery system.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. All work with (2,5-Difluoro-4-nitrophenyl)methanol and organic solvents must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Compound-Specific Hazards: While a specific safety data sheet (SDS) for (2,5-Difluoro-4-nitrophenyl)methanol is not widely available, related nitroaromatic and fluorinated compounds can be skin and eye irritants.[2][3] Handle with care and avoid generating dust.

-

Solvent Hazards: Organic solvents present various hazards, including flammability, toxicity, and volatility.[4][5] Consult the SDS for each solvent before use and handle accordingly. For example, methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.[4][5]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the . By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol, researchers can generate the reliable solubility data essential for advancing their work in organic synthesis, medicinal chemistry, and drug development. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.

References

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

PubChem. (2-Fluoro-5-nitrophenyl)methanol. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

Sources

Methodological & Application

Synthesis of Ethers from (2,5-Difluoro-4-nitrophenyl)methanol: A Detailed Guide for Researchers

Introduction: The Significance of Fluorinated Nitroaromatic Ethers

(2,5-Difluoro-4-nitrophenyl)methanol is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Ethers derived from this alcohol are of particular interest as they are key intermediates in the synthesis of a wide range of biologically active compounds and advanced materials. The ether linkage provides a stable connection to other molecular fragments, while the fluorinated and nitrated phenyl ring can engage in specific interactions with biological targets or impart desirable properties to materials.

This guide provides a comprehensive overview of the synthetic strategies for preparing ethers from (2,5-Difluoro-4-nitrophenyl)methanol, with a focus on practical application notes and detailed protocols for researchers in drug discovery and chemical development.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of ethers from (2,5-Difluoro-4-nitrophenyl)methanol primarily relies on two classical yet powerful nucleophilic substitution reactions: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods depends on the nature of the alkylating agent and the desired reaction conditions.

The Williamson Ether Synthesis: A Robust and Versatile Method

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide.[1][2] In the context of (2,5-Difluoro-4-nitrophenyl)methanol, the reaction proceeds by first deprotonating the benzylic alcohol to form a more nucleophilic alkoxide, which then attacks the alkyl halide in an SN2 reaction.[3][4]

Mechanism:

The reaction is initiated by a base that deprotonates the hydroxyl group of (2,5-Difluoro-4-nitrophenyl)methanol. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.[3]

Figure 1: Williamson Ether Synthesis Mechanism.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[3] Weaker bases like potassium carbonate (K2CO3) can also be used, often in conjunction with a phase-transfer catalyst to enhance reactivity.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more exposed and reactive. They also do not participate in the reaction.

-

Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred as they are most susceptible to SN2 attack and minimize the risk of elimination side reactions.[3]

The Mitsunobu Reaction: Mild Conditions for Inversion of Stereochemistry

The Mitsunobu reaction offers a milder alternative for ether synthesis, proceeding under neutral conditions and at lower temperatures.[5][6] This reaction is particularly useful when dealing with sensitive substrates or when an inversion of stereochemistry at a chiral alcohol center is desired (though not applicable to the achiral (2,5-Difluoro-4-nitrophenyl)methanol). The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Mechanism:

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then protonates the alcohol, which subsequently attacks the phosphorus atom, displacing the hydrazine byproduct. The resulting alkoxyphosphonium salt is a highly activated intermediate that is readily attacked by a nucleophile (in this case, another alcohol or a phenol) to form the ether with inversion of configuration at the carbon atom of the original alcohol.[8]

Figure 2: Mitsunobu Reaction Mechanism.

Causality Behind Experimental Choices:

-

Reagent Stoichiometry: The Mitsunobu reaction is typically run with stoichiometric amounts of the alcohol, nucleophile, phosphine, and azodicarboxylate.

-

Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction as it is inert and effectively dissolves all the reactants.

-

Temperature Control: The reaction is usually initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.

Detailed Application Notes and Protocols

Protocol 1: Williamson Ether Synthesis of (2,5-Difluoro-4-nitrophenyl)methyl ethers

This protocol provides a general method for the synthesis of various alkyl ethers of (2,5-Difluoro-4-nitrophenyl)methanol.

Materials:

-

(2,5-Difluoro-4-nitrophenyl)methanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (2,5-Difluoro-4-nitrophenyl)methanol (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methyl Iodide | NaH | DMF | 12 | 85-95 |

| Ethyl Bromide | NaH | DMF | 18 | 80-90 |

| Benzyl Bromide | NaH | DMF | 24 | 75-85 |

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Protocol 2: Mitsunobu Reaction for the Synthesis of Aryl Ethers of (2,5-Difluoro-4-nitrophenyl)methanol

This protocol is suitable for the synthesis of ethers from phenols or other acidic hydroxyl compounds.

Materials:

-

(2,5-Difluoro-4-nitrophenyl)methanol

-

Phenol or substituted phenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (2,5-Difluoro-4-nitrophenyl)methanol (1.0 equivalent), the phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) prior to chromatography.

Quantitative Data Summary:

| Nucleophile | Phosphine | Azodicarboxylate | Solvent | Reaction Time (h) | Yield (%) |

| Phenol | PPh3 | DIAD | THF | 16 | 70-80 |

| 4-Methoxyphenol | PPh3 | DIAD | THF | 18 | 75-85 |

| 4-Nitrophenol | PPh3 | DIAD | THF | 24 | 65-75 |

Note: The acidity of the phenolic nucleophile can affect the reaction rate and yield. More acidic phenols generally react more efficiently.

Trustworthiness: Self-Validating Systems and Characterization

To ensure the successful synthesis and purity of the target ethers, a robust analytical workflow is essential.

Workflow for Synthesis and Validation:

Figure 3: Experimental workflow for synthesis and validation.

Expected Characterization Data:

-

1H NMR: The formation of the ether will be confirmed by the appearance of a new set of signals corresponding to the alkyl or aryl group introduced, and a characteristic downfield shift of the benzylic protons of the (2,5-Difluoro-4-nitrophenyl)methyl moiety.

-

13C NMR: The carbon spectrum will show new signals for the introduced R-group and a shift in the benzylic carbon signal.

-

19F NMR: The two fluorine signals will be present, and their chemical shifts may be slightly altered upon ether formation.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the desired ether product should be observed.

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting alcohol and the appearance of a C-O-C stretching band will confirm the formation of the ether.

Conclusion and Future Perspectives

The Williamson ether synthesis and the Mitsunobu reaction are reliable and versatile methods for the preparation of ethers from (2,5-Difluoro-4-nitrophenyl)methanol. The choice of method will be dictated by the specific requirements of the synthesis, such as the nature of the coupling partner and the desired reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these valuable compounds for their applications in drug discovery and materials science. Further exploration into catalytic and more environmentally benign methods for ether synthesis will undoubtedly expand the synthetic chemist's toolkit for accessing these important molecules.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (1995). Process for the preparation of nitrophenyl alkyl ethers. US5399773A.

-

AdiChemistry. (n.d.). Williamson's Synthesis | Explanation. Retrieved from [Link]

- Google Patents. (2010). Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. CN101913997A.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (1998). Process for the preparation of disubstituted carbonates. US5773625A.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

-

MDPI. (n.d.). Mitsunobu Reaction. In Encyclopedia. Retrieved from [Link]

- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.

-

Taylor & Francis Online. (2006). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Synthetic Communications, 16(11), 1371-1376. Retrieved from [Link]

- Google Patents. (1988). Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. US4758579A.

-

National Center for Biotechnology Information. (2021). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(22), 6953. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Williamson_ether_synthesis [chemeurope.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

Application Notes and Protocols: (2,5-Difluoro-4-nitrophenyl)methanol as a Photolabile Protecting Group

Introduction: Harnessing Light for Spatiotemporal Control in Chemical and Biological Systems

Photolabile protecting groups (PPGs), or "caged" compounds, are powerful tools in chemistry and biology, enabling the precise release of active molecules with spatiotemporal control using light as a non-invasive trigger.[1][2] This technology has found widespread applications, from fundamental studies of cellular signaling to advanced drug delivery systems.[2] The ortho-nitrobenzyl moiety is a cornerstone of PPG technology, prized for its robust photochemistry and synthetic accessibility.[1][3] This application note provides a detailed guide to the use of a specific derivative, (2,5-Difluoro-4-nitrophenyl)methanol, as a versatile photolabile protecting group.

The introduction of fluorine atoms onto the aromatic ring of the nitrobenzyl chromophore is a strategic modification aimed at fine-tuning the electronic and, consequently, the photophysical properties of the protecting group. The strong electron-withdrawing nature of fluorine can influence the absorption characteristics and the kinetics of the photocleavage reaction. While specific experimental data for (2,5-Difluoro-4-nitrophenyl)methanol is not widely available, this guide will provide a comprehensive framework for its application based on the well-established principles of nitrobenzyl photochemistry and data from structurally related compounds.

Properties and Characteristics

The (2,5-Difluoro-4-nitrophenyl)methyl protecting group is anticipated to share the core photochemical properties of other ortho-nitrobenzyl derivatives. The key characteristics are summarized in the table below. It is important to note that the absorption maximum (λmax) and quantum yield (Φu) are estimations based on literature for similar fluorinated and substituted nitrobenzyl compounds, and experimental verification is recommended for specific applications.

| Property | Value (Estimated) | Rationale and Key Considerations |

| Chemical Formula | C7H5F2NO3 | - |

| Molecular Weight | 189.12 g/mol | - |

| CAS Number | 1160474-68-9 | For unambiguous identification. |

| Absorption Maximum (λmax) | ~350-370 nm | Based on typical o-nitrobenzyl ethers, with potential slight shifts due to fluorine substitution.[4] |

| Recommended Irradiation Wavelength | 365 nm | A common wavelength for o-nitrobenzyl cleavage, minimizing potential damage to biological systems.[4][5] |

| Quantum Yield of Uncaging (Φu) | 0.05 - 0.2 | This is a critical parameter for cleavage efficiency.[1] The actual value is dependent on the leaving group and solvent conditions.[6] |

| Byproduct | 2,5-Difluoro-4-nitrosobenzaldehyde | This byproduct can be reactive and may require scavenging in biological applications.[7] |

Mechanism of Photocleavage: The Norrish Type II Rearrangement

The photocleavage of the (2,5-Difluoro-4-nitrophenyl)methyl protecting group proceeds through a well-established Norrish Type II intramolecular rearrangement upon absorption of UV light.[1]

.dot

Caption: Photocleavage mechanism of the (2,5-Difluoro-4-nitrophenyl)methyl group.

-

Photoexcitation: The process is initiated by the absorption of a photon (typically around 365 nm), which promotes the nitro group to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.

-

Rearrangement and Cleavage: This intermediate undergoes a rapid rearrangement to a cyclic species, which then fragments to release the protected functional group (the "uncaged" substrate) and the byproduct, 2,5-Difluoro-4-nitrosobenzaldehyde.

Experimental Protocols

The following protocols provide a general framework for the protection of an alcohol and its subsequent photolytic deprotection. These should be considered as starting points, and optimization of reaction conditions (e.g., solvent, temperature, and reaction time) is recommended for specific substrates.

Protocol 1: Protection of a Model Alcohol (e.g., Benzyl Alcohol)

This protocol describes the synthesis of a (2,5-Difluoro-4-nitrophenyl)methyl ether from the corresponding bromide.

Materials:

-

(2,5-Difluoro-4-nitrophenyl)methanol

-

Phosphorus tribromide (PBr3) or similar brominating agent

-

Model alcohol (e.g., Benzyl Alcohol)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of (2,5-Difluoro-4-nitrophenyl)methyl bromide:

-

Caution: PBr3 is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Dissolve (2,5-Difluoro-4-nitrophenyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr3 (typically 0.3-0.5 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO3 solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. The crude bromide is often used directly in the next step without further purification.

-

-

Protection of the Alcohol:

-

Caution: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

-

In a separate flask, dissolve the model alcohol in anhydrous DMF.

-

Carefully add NaH (1.1-1.5 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to form the alkoxide.

-

Add a solution of the crude (2,5-Difluoro-4-nitrophenyl)methyl bromide in a minimal amount of anhydrous DMF dropwise to the alkoxide solution.

-

Stir the reaction at room temperature overnight, or until TLC analysis indicates the consumption of the starting alcohol.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure protected alcohol.

-

Protocol 2: Photolytic Deprotection (Uncaging)

This protocol outlines the general procedure for the light-induced cleavage of the (2,5-Difluoro-4-nitrophenyl)methyl protecting group.

.dot

Caption: General experimental workflow for using the photolabile protecting group.

Materials and Equipment:

-

Protected substrate

-

Appropriate solvent (e.g., methanol, acetonitrile, buffer solution)

-

UV lamp with an output centered at 365 nm (e.g., mercury lamp with a filter)[3]

-

Quartz or borosilicate glass reaction vessel (as standard glass may absorb UV light)

-

Stirring plate

-

Analytical instruments for monitoring (TLC, HPLC, NMR, UV-Vis)[4]

Procedure:

-

Sample Preparation:

-

Dissolve the protected substrate in a suitable solvent to a desired concentration. The choice of solvent can influence the cleavage efficiency and should be transparent at the irradiation wavelength. For biological experiments, aqueous buffer solutions are commonly used.

-

-

Irradiation:

-

Place the solution in the reaction vessel and position it at a fixed distance from the UV lamp. Ensure consistent geometry for reproducible results.

-

Irradiate the solution with 365 nm light while stirring. The irradiation time will depend on the concentration of the substrate, the quantum yield of the protecting group, and the intensity of the light source.

-

-

Monitoring the Reaction:

-

Periodically take aliquots from the reaction mixture and analyze them by TLC, HPLC, or UV-Vis spectroscopy to monitor the disappearance of the starting material and the appearance of the uncaged product.[4]

-

1H NMR spectroscopy can also be used to follow the reaction by observing the disappearance of the benzylic protons of the protecting group and the appearance of signals corresponding to the free substrate and the nitrosobenzaldehyde byproduct.[4]

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography, crystallization, or extraction to isolate the uncaged substrate from the photolytic byproduct.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Protection Reaction | • Inactive base (e.g., old NaH).• Wet solvents or reagents.• Steric hindrance of the substrate. | • Use fresh, high-quality base.• Ensure all solvents and glassware are rigorously dried.• Increase reaction temperature or time; consider a stronger, non-nucleophilic base. |

| Low Yield of Protected Product | • Side reactions.• Difficult purification. | • Optimize reaction conditions (temperature, stoichiometry).• Explore alternative purification methods (e.g., different chromatography conditions). |

| Incomplete Photolysis | • Insufficient irradiation time or intensity.• Solvent absorbing at the irradiation wavelength.• Inner filter effect (solution is too concentrated). | • Increase irradiation time or use a more powerful lamp.• Use a solvent that is transparent at 365 nm.• Dilute the reaction mixture. |

| Formation of Side Products during Photolysis | • Reactivity of the nitroso byproduct.• Photodegradation of the uncaged product. | • Add a scavenger for the nitroso-aldehyde byproduct (e.g., a diene for a Diels-Alder reaction).[7]• Monitor the reaction closely and stop irradiation once the starting material is consumed. |

| Difficulty Reproducing Results | • Inconsistent lamp output.• Variable distance from the lamp.• Temperature fluctuations. | • Use a calibrated photometer to measure lamp intensity.• Maintain a fixed and recorded distance between the lamp and the sample.• Control the temperature of the reaction vessel. |

Conclusion

(2,5-Difluoro-4-nitrophenyl)methanol offers a promising platform for the development of novel photolabile protecting groups. Its synthesis is accessible through standard organic chemistry methods, and its cleavage is based on the well-understood and robust photochemistry of the ortho-nitrobenzyl group. The fluorine substituents are poised to modulate the electronic properties, potentially offering advantages in terms of cleavage kinetics or spectroscopic characteristics. While further experimental characterization of its specific photophysical properties is warranted, the protocols and principles outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to explore the utility of this compound in their respective fields. The ability to precisely control the release of active molecules with light continues to be a driving force for innovation, and (2,5-Difluoro-4-nitrophenyl)methanol represents a valuable addition to the toolbox of photolabile protecting groups.

References

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

-

Wikipedia. (2023). Photolabile protecting group. In Wikipedia. [Link]

-

Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved January 26, 2026, from [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

-

ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds.... Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. Retrieved January 26, 2026, from [Link]

-

Singh, A., & De, S. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 21(1-2), 46–64. [Link]

-

Calabrese, A. N., Livingstone, K., Wright, M. H., et al. (2025). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. Chemical Science, 16(1), 123-132. [Link]

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5464–5521. [Link]

-

Chiang, Y., Kresge, A. J., & Zhu, Y. (2002). Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry, 67(26), 9244–9248. [Link]

-

Donoval, D., & Wegner, H. A. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4238. [Link]

-

Cronin, B., Nix, M. G. D., Qadiri, R. H., & Ashfold, M. N. R. (2006). High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of 2,5-dimethylpyrrole. Physical Chemistry Chemical Physics, 8(5), 599–611. [Link]

-

Singh, A., & De, S. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 21(1-2), 46–64. [Link]

-

ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity | Request PDF. Retrieved January 26, 2026, from [Link]

-

Bochet, C. G. (2001). o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, (1), 125–142. [Link]

-

Di Donato, M., Fabbrizzi, L., & Licchelli, M. (2022). Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Communications, 58(56), 7851–7854. [Link]

-

Barner-Kowollik, C., & Lauer, A. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1203–1213. [Link]

-

ChemRxiv. (n.d.). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. Retrieved January 26, 2026, from [Link]

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5464–5521. [Link]

-

University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (2,5-Difluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

(2,5-Difluoro-4-nitrophenyl)methanol is a richly functionalized aromatic compound poised for strategic application in the synthesis of diverse heterocyclic scaffolds. Its utility stems from the orthogonal reactivity of its key functional groups: two fluorine atoms activated for nucleophilic aromatic substitution (SNAr), a nitro group that can be readily reduced to a reactive amine, and a hydroxymethyl moiety that can be further elaborated or participate in cyclization. The electronic properties of the ring, governed by the strongly electron-withdrawing nitro group, render the fluorine atom at the C-2 position particularly susceptible to displacement by nucleophiles, offering a reliable handle for regioselective functionalization.[1][2]

This guide provides detailed, field-proven insights and protocols for leveraging (2,5-Difluoro-4-nitrophenyl)methanol in the construction of valuable heterocyclic cores, such as dihydroquinazolines and benzoxazines. These motifs are prevalent in medicinal chemistry and materials science, and the methodologies presented herein offer a robust starting point for their synthesis and further derivatization.

Strategic Overview: Pathways to Heterocyclic Diversity

The synthetic strategies detailed below hinge on a logical sequence of reactions that exploit the inherent reactivity of the starting material. Two primary pathways are explored:

-

Pathway A: Dihydroquinazoline Synthesis. This route involves an initial regioselective SNAr reaction with an amine, followed by reduction of the nitro group to generate a key ortho-diamino intermediate, which is then cyclized.

-

Pathway B: Benzoxazine Synthesis. This pathway commences with the substitution of a fluorine with an oxygen nucleophile, followed by nitro group reduction to an ortho-aminophenol, and subsequent condensation with a carbonyl compound to forge the oxazine ring.

Pathway A: Synthesis of a Dihydroquinazoline Derivative

This protocol outlines a three-step synthesis of a substituted 1,2-dihydroquinazoline, a scaffold of significant interest in medicinal chemistry. The strategy relies on the initial selective displacement of the C-2 fluorine, followed by the formation of a crucial diamino intermediate that is predisposed to cyclization.

Workflow for Dihydroquinazoline Synthesis

Caption: Synthetic workflow for the preparation of a dihydroquinazoline derivative.

Step 1: Regioselective Nucleophilic Aromatic Substitution

Rationale: The fluorine atom at C-2 is activated by both the ortho and para nitro group, making it significantly more electrophilic than the fluorine at C-5.[3] This allows for a highly regioselective substitution with an amine nucleophile. Benzylamine is chosen as a representative primary amine. A non-nucleophilic base is used to scavenge the HF generated.

Protocol:

-

To a solution of (2,5-Difluoro-4-nitrophenyl)methanol (1.0 eq.) in dimethyl sulfoxide (DMSO, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add benzylamine (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (5-Fluoro-2-(benzylamino)-4-nitrophenyl)methanol.

| Reagent/Solvent | Molar Eq. | Purity | Supplier (Example) |

| (2,5-Difluoro-4-nitrophenyl)methanol | 1.0 | >98% | Sigma-Aldrich |

| Benzylamine | 1.1 | >99% | Acros Organics |

| Potassium Carbonate (anhydrous) | 2.0 | >99% | Fisher Scientific |

| DMSO (anhydrous) | - | >99.8% | Sigma-Aldrich |

| Ethyl Acetate | - | ACS Grade | VWR Chemicals |

Step 2: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to a primary amine is a critical step to set up the intramolecular cyclization. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, mild, and effective method for this transformation, well-tolerated by other functional groups.[4]

Protocol:

-

Suspend (5-Fluoro-2-(benzylamino)-4-nitrophenyl)methanol (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (NH₄Cl, 4.0 eq.) and iron powder (Fe, 5.0 eq.).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (4-Amino-2-(benzylamino)-5-fluorophenyl)methanol, which can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization

Rationale: The resulting ortho-diaminobenzyl alcohol derivative is now primed for cyclization. Reaction with an electrophilic one-carbon source, such as formaldehyde, will lead to the formation of the dihydroquinazoline ring system.[4][5]

Protocol:

-

Dissolve the crude (4-Amino-2-(benzylamino)-5-fluorophenyl)methanol (1.0 eq.) in ethanol (0.2 M).

-

Add aqueous formaldehyde (37% solution, 1.5 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final product, 3-Benzyl-6-fluoro-1,2,3,4-tetrahydroquinazolin-4-ol.

Pathway B: Synthesis of a Benzoxazine Derivative

This pathway demonstrates the synthesis of a benzoxazine, another important heterocyclic scaffold. The strategy here involves an initial SNAr with an oxygen nucleophile to generate a phenol, which, after reduction of the nitro group, serves as the key precursor for the benzoxazine ring formation.

Workflow for Benzoxazine Synthesis

Caption: Synthetic workflow for the preparation of a benzoxazine derivative.

Step 1: Nucleophilic Aromatic Substitution with Hydroxide

Rationale: To generate the required phenol functionality, a nucleophilic substitution of the activated C-2 fluorine with a hydroxide ion is performed. A co-solvent system may be necessary to ensure solubility of the starting material.

Protocol:

-

Dissolve (2,5-Difluoro-4-nitrophenyl)methanol (1.0 eq.) in a mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to 100 °C.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Acidify the reaction mixture with dilute HCl (e.g., 1 M) to a pH of ~2-3.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield (5-Fluoro-2-hydroxy-4-nitrophenyl)methanol.

| Reagent/Solvent | Molar Eq. | Purity | Supplier (Example) |

| (2,5-Difluoro-4-nitrophenyl)methanol | 1.0 | >98% | Sigma-Aldrich |

| Sodium Hydroxide | 2.0 | >98% | VWR Chemicals |

| 1,4-Dioxane | - | ACS Grade | Sigma-Aldrich |

| Hydrochloric Acid (1 M) | - | - | Fisher Scientific |

Step 2: Reduction of the Nitro Group

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine, yielding the key ortho-aminophenol intermediate. Palladium on carbon is a standard and reliable catalyst for this transformation.

Protocol:

-

Dissolve (5-Fluoro-2-hydroxy-4-nitrophenyl)methanol (1.0 eq.) in methanol.

-

Add 10% Palladium on carbon (Pd/C, ~5 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator).

-

Stir vigorously at room temperature until hydrogen uptake ceases. Monitor by TLC.

-

Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (4-Amino-5-fluoro-2-hydroxyphenyl)methanol, which is often used directly in the next step.

Step 3: Benzoxazine Ring Formation

Rationale: The condensation of the ortho-aminophenol with an aldehyde (in this case, formaldehyde) leads to the formation of the 1,3-benzoxazine ring.[6][7] This reaction is typically performed under conditions that facilitate the removal of water to drive the reaction to completion.

Protocol:

-

To a solution of crude (4-Amino-5-fluoro-2-hydroxyphenyl)methanol (1.0 eq.) in toluene, add aqueous formaldehyde (37% solution, 2.2 eq.).

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture.

-

Continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

Purify the residue by column chromatography to afford the final product, (7-Fluoro-3,4-dihydro-2H-benzo[e][8][9]oxazin-5-yl)methanol.

Conclusion and Outlook

The protocols outlined in this application note demonstrate the synthetic versatility of (2,5-Difluoro-4-nitrophenyl)methanol as a precursor for pharmaceutically relevant heterocyclic systems. The predictable regioselectivity of the initial SNAr reaction, coupled with the reliable transformation of the nitro and hydroxymethyl groups, provides a robust platform for the generation of molecular diversity. Researchers can adapt these methodologies by varying the nucleophile in the initial step or the carbonyl component in the final cyclization to access a wide array of novel compounds for drug discovery and materials science applications.

References

-

Holly, F. W., & Cope, A. C. (1944). Condensation Reactions. I. The Condensation of Aldehydes with β-Imino- and β-Amino-nitriles. Journal of the American Chemical Society, 66(11), 1875–1879. [Link]

-

Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-benzoxazines. A New Class of Cyclic Trivalent Nitrogen Compounds. Journal of the American Chemical Society, 71(2), 609–612. [Link]

-

ResearchGate. Direct conversion of benzylic alcohols 1 a,c,d into nitroalkenes... [Link]

-

ResearchGate. Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. [Link]

-

ResearchGate. Various Synthetic Methods of Benzoxazine Monomers. [Link]

-

ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]

-